(E)-Hex-2-enyl lactate
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Overview
Description
(E)-Hex-2-enyl lactate is an organic compound that belongs to the class of esters. It is derived from hex-2-enol and lactic acid. This compound is known for its pleasant, fruity aroma, making it a valuable component in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Hex-2-enyl lactate can be synthesized through the esterification of hex-2-enol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of hex-2-enol and lactic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously distilled off to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
(E)-Hex-2-enyl lactate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
(E)-Hex-2-enyl lactate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism by which (E)-Hex-2-enyl lactate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. Additionally, in biological systems, it may interact with various enzymes and proteins, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl lactate: Another ester with a fruity aroma, commonly used as a solvent and in flavorings.
Methyl lactate: Similar in structure but with a methyl group instead of a hex-2-enyl group.
Butyl lactate: Used in similar applications but has a different scent profile.
Uniqueness
(E)-Hex-2-enyl lactate is unique due to its specific structure, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
85554-71-8 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
CLRYHPFNHRAPPN-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/COC(=O)C(C)O |
Canonical SMILES |
CCCC=CCOC(=O)C(C)O |
Origin of Product |
United States |
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